2-({2-Oxo-2-[(phenylcarbonyl)amino]ethyl}sulfanyl)pyridine-3-carboxylic acid
Description
2-{[2-(BENZOYLAMINO)-2-OXOETHYL]SULFANYL}NICOTINIC ACID is a complex organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a benzoylamino group, an oxoethyl group, and a sulfanyl group attached to a nicotinic acid backbone
Properties
Molecular Formula |
C15H12N2O4S |
|---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-(2-benzamido-2-oxoethyl)sulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O4S/c18-12(17-13(19)10-5-2-1-3-6-10)9-22-14-11(15(20)21)7-4-8-16-14/h1-8H,9H2,(H,20,21)(H,17,18,19) |
InChI Key |
ARYUECVUHHQTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(BENZOYLAMINO)-2-OXOETHYL]SULFANYL}NICOTINIC ACID typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminonicotinic acid with benzoyl chloride to form the benzoylamino derivative. This intermediate is then reacted with 2-oxoethyl thiol under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-{[2-(BENZOYLAMINO)-2-OXOETHYL]SULFANYL}NICOTINIC ACID undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
2-{[2-(BENZOYLAMINO)-2-OXOETHYL]SULFANYL}NICOTINIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(BENZOYLAMINO)-2-OXOETHYL]SULFANYL}NICOTINIC ACID involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-{[2-(BENZOYLAMINO)-2-OXOETHYL]SULFANYL}BENZOIC ACID: Similar structure but with a benzoic acid backbone.
2-{[2-(BENZOYLAMINO)-2-OXOETHYL]SULFANYL}PYRIDINE: Similar structure but with a pyridine backbone.
Uniqueness: 2-{[2-(BENZOYLAMINO)-2-OXOETHYL]SULFANYL}NICOTINIC ACID is unique due to its combination of a nicotinic acid backbone with benzoylamino and sulfanyl groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
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